6-(Aminomethyl)benzoxazole Hydrochloride
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Overview
Description
6-(Aminomethyl)benzoxazole Hydrochloride is a useful research compound. Its molecular formula is C8H9ClN2O and its molecular weight is 184.62. The purity is usually 95%.
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Scientific Research Applications
Biological Activity and Toxicity Testing
Research on derivatives of benzoxazole, including compounds related to 6-(Aminomethyl)benzoxazole Hydrochloride, demonstrates their potential in biological activity studies. One study synthesized novel benzoxazine and aminomethyl compounds, including variations of benzoxazole, to test their biological activity using the brine shrimp lethality test. This study indicates the potential of these compounds, including benzoxazole derivatives, to be further studied for their bioactivity (Rudyanto et al., 2014).
Synthesis and Chemical Behavior
The synthesis of benzoxazole derivatives, including this compound, has been explored in several studies. For instance, the preparation of benzoxazole sulfanilamide derivatives involves the synthesis of 6-substituted benzoxazole compounds (Sycheva et al., 1967). Additionally, a study on the protonation and deprotonation enthalpies of benzoxazole and its derivatives, including 6-(Aminomethyl)benzoxazole, highlights their potential application in drug design due to their interaction with water molecules, which is crucial in biological systems (Kabanda & Ebenso, 2013).
Antimicrobial and Antitumor Properties
Benzoxazole derivatives, including this compound, have been evaluated for their antimicrobial activities. A study synthesized and tested benzoxazole derivatives against various microorganisms, including Pseudomonas aeruginosa and Staphylococcus aureus, showing broad-spectrum antimicrobial activity (Ertan-Bolelli et al., 2016). Furthermore, novel 6-amino-2-phenylbenzothiazole derivatives, closely related to benzoxazole derivatives, have been synthesized and found to exhibit cytostatic activities against various human cell lines, suggesting potential antitumor applications (Racané et al., 2006).
Photophysical Properties
The study of excited-state intramolecular proton transfer (ESIPT) mechanisms of benzoxazole derivatives, including those with amino groups, provides insights into their photophysical properties. This research is crucial for applications in fluorescent probes and understanding the proton transfer processes in these compounds (Li et al., 2016).
Safety and Hazards
Future Directions
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The future development trend and prospect of the synthesis of benzoxazoles are expected to continue to evolve, with a focus on green chemistry and eco-friendly pathways .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities such as antibacterial, antifungal, and anticancer activities
Cellular Effects
Benzoxazole derivatives have been shown to possess potent anticancer activity . They can target a wide range of metabolic pathways and cellular processes in cancer pathology .
Molecular Mechanism
The molecular mechanism of action of 6-(Aminomethyl)benzoxazole Hydrochloride is not well-understood. The planar structure of benzoxazole allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Metabolic Pathways
Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways .
Subcellular Localization
The spatial organization of molecules in a cell is essential for their functions .
Properties
IUPAC Name |
1,3-benzoxazol-6-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O.ClH/c9-4-6-1-2-7-8(3-6)11-5-10-7;/h1-3,5H,4,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATYUJKCJILUIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)OC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.